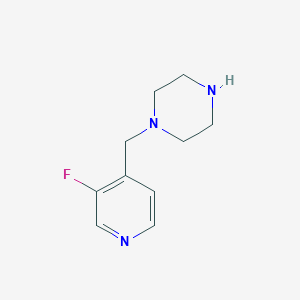

1-((3-Fluoropyridin-4-yl)methyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14FN3 |

|---|---|

Molecular Weight |

195.24 g/mol |

IUPAC Name |

1-[(3-fluoropyridin-4-yl)methyl]piperazine |

InChI |

InChI=1S/C10H14FN3/c11-10-7-13-2-1-9(10)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2 |

InChI Key |

JLOFICCUBGKGLP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC2=C(C=NC=C2)F |

Origin of Product |

United States |

Synthetic Strategies and Chemical Reactivity of 1 3 Fluoropyridin 4 Yl Methyl Piperazine

Established Methodologies for Pyridyl-Piperazine Linkage Formation

The construction of the bond between the pyridylmethyl moiety and the piperazine (B1678402) ring is the key step in the synthesis of the target compound. Several robust chemical methodologies are available for forming such carbon-nitrogen bonds.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridine (B92270). The pyridine nitrogen atom withdraws electron density from the ring, making the carbon atoms at positions 2, 4, and 6 susceptible to nucleophilic attack. stackexchange.com The presence of a good leaving group, such as a halogen, is crucial for the reaction to proceed.

In the context of 3-fluoropyridines, the fluorine atom itself can act as a leaving group, or it can activate other positions on the ring for substitution. For the direct formation of a pyridyl-piperazine bond, a halogen at the 4-position of the 3-fluoropyridine (B146971) ring would react with piperazine as the nucleophile. The reaction intermediate is stabilized by resonance, with one form placing the negative charge on the electronegative ring nitrogen, which facilitates the reaction at the 4-position. stackexchange.com While this approach would form a direct bond between the pyridine ring and the piperazine nitrogen (i.e., 1-(3-Fluoropyridin-4-yl)piperazine), it is a foundational strategy in the synthesis of many pyridyl-piperazine derivatives. researchgate.net The reaction conditions typically involve heating the reactants in a polar aprotic solvent, sometimes in the presence of a base to neutralize the generated acid.

| Entry | Pyridine Substrate | Nucleophile | Solvent | Conditions | Regioselectivity (Major Product) |

| 1 | 2,6-Dichloro-3-cyanopyridine | 1-Methylpiperazine | Acetonitrile (B52724) | Reflux | Substitution at C-6 |

| 2 | 2,6-Dichloro-3-(trifluoromethyl)pyridine | 1-Methylpiperazine | Acetonitrile | Reflux | Substitution at C-6 |

| 3 | Methyl 3-Nitropyridine-4-carboxylate | Cesium Fluoride (B91410) | DMSO | 120 °C | Substitution of NO2 by F |

| 4 | 2-Substituted N-methylpyridinium ions | Piperidine | Methanol (B129727) | Room Temp. | Substitution at C-2 |

This table presents examples of nucleophilic aromatic substitution reactions on various pyridine derivatives, illustrating the influence of substituents and reaction conditions on regioselectivity and outcome. Data compiled from multiple sources. researchgate.netnih.govnih.gov

Reductive amination is one of the most direct and widely used methods for forming the specific (aryl)methyl-amine linkage present in 1-((3-Fluoropyridin-4-yl)methyl)piperazine. This reaction involves the condensation of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced in the same pot to the corresponding amine. nih.govmdpi.com

For the synthesis of the target compound, 3-fluoropyridine-4-carboxaldehyde would be reacted with piperazine. The reaction is typically mediated by a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a common choice for this transformation due to its selectivity and mildness. nih.govnih.gov Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed. mdpi.com This one-pot procedure is highly efficient and avoids the isolation of potentially unstable imine intermediates. rsc.org

| Entry | Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Key Feature |

| 1 | N-Boc-3-amino-4-halopyridines | Various Aldehydes | NaBH(OAc)₃ | TFA/TMSOTf | Sequential deprotection/amination |

| 2 | N-methyl-4-piperidone | 2-(Piperazin-1-yl)ethanamine | NaBH(OAc)₃ | Acetonitrile | Mild and selective reduction |

| 3 | Aromatic Aldehydes | Primary Amines | H₂ / Co-catalyst | Methanol | Catalytic, high pressure/temp |

| 4 | Various Ketones/Aldehydes | Various Amines | BH₃N(C₂H₅)₃ | Toluene (B28343) | Reductant also acts as catalyst |

This table summarizes various conditions and reagents used in reductive amination protocols to form C-N bonds, highlighting the versatility of the method. Data compiled from multiple sources. nih.govmdpi.comnih.govrsc.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of carbon-nitrogen bonds. nih.gov This methodology can be applied to the synthesis of pyridyl-piperazine compounds by coupling a piperazine derivative with a suitable pyridyl halide or triflate. While typically used for direct aryl-amine linkages, modifications of this reaction can be used to form the (aryl)methyl-amine bond by using a 4-(halomethyl)-3-fluoropyridine precursor.

Alternatively, palladium catalysis is extensively used for the further derivatization of the piperazine core once it is attached to the pyridyl moiety. researchgate.net For instance, if a mono-protected piperazine is used in the initial coupling step, the second nitrogen atom can be functionalized via a subsequent Pd-catalyzed reaction with a different aryl halide, leading to complex, unsymmetrically substituted piperazines. Modern advancements also include palladium-catalyzed C-H activation, which allows for the direct coupling of fluoroarenes with pyridine derivatives, offering a more atom-economical synthetic route. chemrxiv.orgresearchgate.net

Precursor Synthesis and Intermediate Isolation

The successful synthesis of the target molecule relies on the efficient preparation of the key building blocks: the 3-fluoropyridine electrophile and the piperazine nucleophile.

The primary precursor required from the pyridine side is either 3-fluoropyridine-4-carboxaldehyde (for reductive amination) or a 4-(halomethyl)-3-fluoropyridine derivative (for direct alkylation). A common synthetic strategy begins with commercially available isonicotinic acid (pyridine-4-carboxylic acid).

A plausible synthetic sequence is outlined below:

Nitration: Isonicotinic acid is nitrated to introduce a nitro group at the 3-position.

Esterification: The resulting 3-nitropyridine-4-carboxylic acid is esterified, for example, to methyl 3-nitropyridine-4-carboxylate.

Fluorination: The nitro group, being a good leaving group in SNAr reactions on electron-deficient rings, is displaced by a fluoride ion using a fluoride source like CsF or KF to yield methyl 3-fluoropyridine-4-carboxylate. nih.govresearchgate.net

Reduction to Alcohol: The ester is then reduced to the corresponding alcohol, (3-fluoropyridin-4-yl)methanol, using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride.

Conversion to Aldehyde or Halide:

Aldehyde: The alcohol can be oxidized to 3-fluoropyridine-4-carboxaldehyde using standard oxidation methods like Swern oxidation or Dess-Martin periodinane.

Halide: The alcohol can be converted to a 4-(halomethyl)-3-fluoropyridine (e.g., the chloride or bromide) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

| Starting Material | Reaction | Product | Reagents |

| Isonicotinic acid methyl ester | Nitration | Methyl 3-nitropyridine-4-carboxylate | H₂SO₄/HNO₃ |

| Methyl 3-nitropyridine-4-carboxylate | Nucleophilic Substitution | Methyl 3-fluoropyridine-4-carboxylate | CsF, DMSO |

| Quinolinic acid | Multi-step sequence | 3-Fluoropyridine-2-methanol | Various |

| α,α-Difluoro-β-iodoketones | Photoredox Coupling | Substituted 3-Fluoropyridines | Silyl Enol Ethers, Ir(ppy)₃ |

This table outlines key reactions for the synthesis of functionalized 3-fluoropyridine precursors. Data compiled from multiple sources. nih.govresearchgate.netacs.orggoogle.com

Piperazine itself is a readily available commodity chemical. However, for the synthesis of more complex analogues of the target compound, preparation of mono-substituted or carbon-substituted piperazine cores is necessary.

A common challenge in piperazine chemistry is achieving selective mono-functionalization due to the presence of two reactive secondary amine groups. A standard strategy involves the use of a protecting group. nih.gov For example, piperazine can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form mono-Boc-piperazine. The remaining free secondary amine can then be reacted with an electrophile. Subsequent removal of the Boc group under acidic conditions (e.g., with trifluoroacetic acid or HCl) regenerates the second amine, which can then be used for further reactions or remain as a free N-H group.

The synthesis of piperazine rings with substituents on the carbon atoms is more complex and often involves multi-step cyclization strategies starting from chiral amino acids or 1,2-diamines. researchgate.netnih.gov These methods allow for the creation of structurally diverse piperazine scaffolds with defined stereochemistry.

Optimization of Synthetic Yields and Purity

The efficient synthesis of this compound and its derivatives is crucial for its application in research and development. Optimization strategies focus on maximizing the reaction yield while ensuring high purity of the final product. Key to this process is the management of protecting groups and the selection of appropriate purification methods.

Often, the piperazine moiety is introduced using a protected form, such as N-Boc-piperazine, to prevent unwanted side reactions. The final step in such a synthesis involves the removal of the tert-Butoxycarbonyl (Boc) protecting group. This deprotection is typically achieved under acidic conditions. For instance, treatment with hydrochloric acid (HCl) in a solvent like methanol or diethyl ether is a common and effective method. google.com

Following the synthesis or deprotection, purification is essential to remove unreacted starting materials, by-products, and residual reagents. A widely used and effective technique is column chromatography over silica (B1680970) gel. google.com The choice of eluent system is critical for achieving good separation. A gradient of methanol in a less polar solvent like dichloromethane (B109758) or chloroform (B151607) is often employed. To improve the chromatography of basic compounds like piperazines, a small amount of a base, such as ammonia (B1221849) (often as a 2N solution in methanol), is frequently added to the eluent system. google.com This suppresses the tailing of the compound on the acidic silica gel, leading to better peak shapes and higher purity of the isolated product. The purity of the final compound is typically verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy used to confirm the structure. thieme-connect.comresearchgate.net

An alternative purification strategy for piperazine derivatives involves the formation of a temporary derivative, such as a ketal, which can be more easily separated from impurities. After purification of the intermediate, the desired piperazine is regenerated through a hydrolysis reaction. google.com

Table 1: Common Purification and Analytical Methods

| Technique | Purpose | Typical Conditions/Reagents |

|---|---|---|

| Column Chromatography | Product Isolation & Purification | Silica gel stationary phase; Eluent: Gradient of MeOH in CH₂Cl₂ or CHCl₃, often with 2N NH₃ in MeOH. google.com |

| Deprotection | Removal of Protecting Groups (e.g., Boc) | HCl gas in an alcohol solvent (e.g., methanol) or diethyl ether. google.com |

| HPLC | Purity Assessment | Various column and mobile phase combinations depending on the compound's polarity. thieme-connect.comresearchgate.net |

| NMR Spectroscopy | Structural Confirmation | Standard NMR solvents (e.g., DMSO-d₆, CDCl₃). |

Derivatization and Functionalization of the Piperazine Nitrogen

The secondary amine of the piperazine ring in this compound is a versatile handle for introducing a wide array of functional groups. This allows for the systematic modification of the molecule's physicochemical properties.

Acylation involves the attachment of an acyl group (R-C=O) to the piperazine nitrogen, forming a stable amide bond. This is a common strategy in medicinal chemistry. The reaction is typically carried out by treating the piperazine with an acylating agent such as an acid chloride or a carboxylic acid. When using a carboxylic acid, a coupling agent is required to activate the acid.

Alkylation introduces an alkyl group onto the piperazine nitrogen. This can be achieved through reactions with alkyl halides or via more complex strategies like three-component reactions. For example, aza-Friedel–Crafts reactions can be used to alkylate cyclic amines like piperazine derivatives in the presence of an aldehyde and another reactive species, often catalyzed by a Lewis acid. nih.gov These methods allow for the construction of complex molecular architectures.

The formation of amide linkages is a cornerstone of derivatization. As mentioned above, this is achieved by reacting the piperazine with a carboxylic acid using standard peptide coupling methods. google.com These methods are robust and allow for the connection of the piperazine core to a vast array of acid-containing fragments.

The synthesis of urea (B33335) derivatives is another important functionalization pathway. Ureas are often used as bioisosteres for amides and can form key hydrogen bonding interactions with biological targets. nih.gov A common method for preparing unsymmetrical ureas involves the reaction of the piperazine with an isocyanate. Alternatively, a two-step, one-pot procedure can be employed using a phosgene (B1210022) equivalent like carbonyldiimidazole (CDI). google.com In this approach, an amine is first reacted with CDI to form an activated carbamoyl-imidazole intermediate, which is then reacted with the this compound to yield the final urea derivative. google.com

Table 2: Derivatization Reactions of the Piperazine Nitrogen

| Reaction Type | Reagents | Functional Group Formed | Example Yield |

|---|---|---|---|

| Amide Formation | Carboxylic Acid, Coupling Agents | Amide (-CO-N<) | Not Specified |

| Urea Formation | Isocyanate or Amine + CDI | Urea (-NH-CO-N<) | 36% google.com |

| Alkylation | Alkyl Halide | Tertiary Amine | Not Specified |

Exploration of Stereoselective Synthetic Pathways

While this compound itself is an achiral molecule, the introduction of substituents on the piperazine ring or on the attached side chains can create one or more stereocenters. For instance, the synthesis of derivatives like (R)-1-(3-Fluoropyridin-4-yl)-3-methylpiperazine hydrochloride highlights the importance of controlling stereochemistry in this class of compounds. chemscene.com

The development of stereoselective synthetic pathways is therefore a key area of research, ensuring that the desired stereoisomer is produced in high enantiomeric or diastereomeric excess. This is critical because different stereoisomers of a chiral drug can have significantly different pharmacological activities and metabolic profiles.

Strategies for achieving stereoselectivity include:

Use of Chiral Starting Materials: Employing a chiral piperazine precursor, such as a commercially available enantiopure substituted piperazine, to build the final molecule.

Asymmetric Catalysis: Using a chiral catalyst to direct the formation of a specific stereoisomer. Methods like catalytic asymmetric Michael additions can be used to construct substituted heterocyclic rings with high stereocontrol. researchgate.net

Chiral Resolution: Synthesizing the compound as a mixture of stereoisomers (a racemate or a mixture of diastereomers) and then separating them. This can be done by crystallization with a chiral resolving agent or by chiral chromatography.

The exploration of such pathways is essential for the synthesis of enantiomerically pure derivatives of this compound for preclinical and clinical evaluation. researchgate.net

Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

Spectroscopic methods are indispensable for determining the precise atomic arrangement within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure of molecules in solution. For 1-((3-Fluoropyridin-4-yl)methyl)piperazine, ¹H and ¹³C NMR would confirm the basic carbon-hydrogen framework. However, advanced NMR experiments would be required for a detailed conformational analysis.

Conformational Dynamics: The piperazine (B1678402) ring typically exists in a chair conformation, which can undergo ring flipping. Variable temperature (VT) NMR studies could determine the energy barrier for this process. researchgate.net The presence of the fluoropyridinylmethyl substituent might favor one chair conformer over the other (equatorial vs. axial).

2D NMR Techniques: Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons. This data would be critical in establishing the preferred orientation of the 3-fluoropyridin-4-yl group relative to the piperazine ring. For instance, NOE correlations between protons on the pyridine (B92270) ring and specific protons on the piperazine ring could confirm a particular spatial arrangement.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns.

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) would provide the accurate mass of the protonated molecule [M+H]⁺, confirming its elemental composition (C₁₀H₁₅FN₃).

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would involve isolating the parent ion and inducing fragmentation. The resulting fragment ions would be characteristic of the molecule's structure. For piperazine derivatives, common fragmentation pathways include the cleavage of the C-N bonds within the piperazine ring and the bond connecting the benzyl-like group to the ring nitrogen. researchgate.netxml-journal.net The expected fragmentation for this compound would likely involve the formation of ions corresponding to the fluoropyridinylmethyl cation and various fragments of the piperazine ring. nih.gov A detailed analysis of these fragments helps to piece together the molecular structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands. Key expected vibrations for this compound would include C-H stretching from the aromatic pyridine ring and the aliphatic piperazine ring, C-N stretching vibrations, C-F stretching, and N-H stretching from the secondary amine in the piperazine ring. chemicalbook.comscispace.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations are often strong in Raman spectra. muni.czresearchgate.net This technique would be useful for characterizing the vibrations of the 3-fluoropyridine (B146971) ring system.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of non-volatile organic compounds. A validated HPLC method would be developed to separate this compound from any potential impurities. The method would specify the column type (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid), flow rate, and detection wavelength (UV, typically based on the pyridine ring's absorbance). nih.govresearchgate.net The purity would be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) for Volatile Byproducts

Gas chromatography (GC) is used to analyze thermally stable and volatile compounds. While the target compound itself may not be sufficiently volatile for standard GC without derivatization, GC is the ideal method for detecting and quantifying volatile byproducts or residual solvents from the synthesis. tsijournals.comresearchgate.netresearchgate.net A headspace GC method, for example, could be used to test for residual solvents like methanol (B129727), ethanol, or toluene (B28343) that may have been used in the manufacturing process.

Analysis of "this compound"

The chemical compound "this compound" is fundamentally achiral. An analysis of its structure reveals no stereocenters, such as a carbon atom bonded to four different substituent groups. The molecule possesses a plane of symmetry, and therefore, it cannot exist as a pair of non-superimposable mirror images, known as enantiomers.

Given the achiral nature of this compound, the concept of enantiomeric purity is not applicable. Chiral analysis, a technique used to separate and quantify enantiomers, would not be a relevant or necessary characterization method for "this compound" in its standard form. Research and analytical data regarding chiral separation or enantiomeric excess for this specific molecule are not available, as such analyses are reserved for chiral compounds.

It is important to distinguish this compound from similar, substituted molecules that may be chiral. For instance, if a substituent were added to the piperazine ring (other than at the 4-position) or to the methyl bridge, a chiral center could potentially be created. An example of a related but distinct chiral compound is (R)-1-(3-Fluoropyridin-4-yl)-3-methylpiperazine, which contains a chiral center on the piperazine ring due to the methyl group at the 3-position, and thus exists as enantiomers. chemscene.com However, for the specific subject of this article, "this compound," no such chiral center exists.

Therefore, a section on "Chiral Analysis for Enantiomeric Purity" is not scientifically applicable to the compound .

Preclinical Pharmacological Investigations of 1 3 Fluoropyridin 4 Yl Methyl Piperazine Analogs

In Vitro Screening Against Diverse Biological Targets

The initial phase of preclinical evaluation for these analogs involves a broad screening of their activity against a wide range of biological molecules to identify potential therapeutic applications.

Piperazine (B1678402) derivatives are known to interact with a variety of receptors. Studies have shown that certain piperazine compounds exhibit high affinity for G-protein coupled receptors (GPCRs) such as dopamine (B1211576) (D2, D3, D4) and serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT2B, 5-HT7) receptors. ijrrjournal.com For instance, the compound SLV313, a 1-aryl-4-(aryl-methyl)-piperazine derivative, demonstrated high affinity for human recombinant D2, D3, D4, 5-HT1A, and 5-HT2B receptors, with full agonist activity at 5-HT1A receptors and full antagonist activity at D2 and D3 receptors. ijrrjournal.com Other research has focused on the interaction of piperazine derivatives with opioid receptors, with some compounds showing balanced, low nanomolar binding affinity for both mu (MOR) and delta (DOR) opioid receptors. ijrrjournal.com

The piperazine moiety is also a key structural feature in inhibitors of human Equilibrative Nucleoside Transporters (ENTs). frontiersin.org Structure-activity relationship studies of analogs of FPMINT, a 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, have revealed that substitutions on the fluorophenyl and naphthalene (B1677914) moieties significantly impact their inhibitory activity and selectivity for ENT1 and ENT2. frontiersin.org Specifically, the presence of a halogen on the fluorophenyl ring is crucial for inhibitory effects on both transporters. frontiersin.org

VEGFR-2 Inhibition: The piperazine scaffold is a common feature in various tyrosine kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. semanticscholar.org Rhodanine-piperazine hybrids have been designed and evaluated as potential anti-breast cancer agents targeting VEGFR, EGFR, and HER2. nih.gov Molecular docking studies have indicated favorable binding interactions of these hybrids with VEGFR. nih.gov

GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in several diseases, including Alzheimer's disease and cancer. mdpi.comnih.gov The transformation of a morpholine (B109124) moiety into a piperazine in a series of compounds resulted in potent GSK-3β inhibitors. nih.govresearchgate.net Structure-activity relationship (SAR) studies revealed that introducing a phenyl group on the nitrogen atom of the piperazine afforded potent inhibitory activity. nih.govresearchgate.net For example, the 4-methoxyphenyl (B3050149) analog 29 demonstrated the most potent inhibitory activity against GSK-3β. nih.gov

MurB Inhibition: While specific studies on 1-((3-Fluoropyridin-4-yl)methyl)piperazine analogs as MurB inhibitors are not detailed in the provided context, the piperazine nucleus is a versatile scaffold in medicinal chemistry and has been incorporated into various antibacterial agents. Further research would be needed to establish a direct link to MurB inhibition.

The antiproliferative effects of piperazine-containing compounds have been evaluated in numerous cancer cell lines. Arylpiperazines have shown cytotoxic effects and the ability to interact with various molecular targets involved in cancer. mdpi.com For instance, quinoxalinyl–piperazine derivatives have been identified as growth inhibitors of several cancer cell lines, including breast, skin, pancreas, and cervix, by acting as G2/M-specific cell cycle inhibitors. mdpi.com

Piperazine-substituted pyranopyridines have also demonstrated antiproliferative activity against various tumor cell lines at micromolar and submicromolar concentrations, inducing apoptosis. nih.gov Additionally, a series of 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives were screened for their anticancer activity against breast cancer cells (MCF7) and normal breast cells (MCF 10A), with some compounds showing high selective anticancer activity. mdpi.com

| Compound Type | Cancer Cell Lines Tested | Observed Activity | Reference |

|---|---|---|---|

| Quinoxalinyl–piperazine derivatives | Breast, skin, pancreas, cervix | Growth inhibition, G2/M cell cycle arrest | mdpi.com |

| Piperazine-substituted pyranopyridines | Various tumor cell lines | Micromolar to submicromolar antiproliferative activity, apoptosis induction | nih.gov |

| 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazines | MCF7 (breast), A549 (lung) | Selective cytotoxic activity | mdpi.com |

| Rhodanine-piperazine hybrids | MCF-7, MDA-MB-231, T47D, MDA-MB-468 (breast) | Potent anticancer activity | nih.gov |

The piperazine ring is an essential core in numerous molecules reported to have potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. exlibrisgroup.com The versatility of the piperazine scaffold has made it a vital building block in the design of new anti-tubercular agents. exlibrisgroup.com For example, piperidinol derivatives, which can be related to piperazine structures, have been shown to be selective for mycobacteria and to rapidly kill the organism. nih.govnih.gov While specific data on this compound itself is limited in this context, the broader class of piperazine-containing compounds holds significant promise for anti-mycobacterial drug discovery. exlibrisgroup.com

Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for designing more potent and selective drug candidates.

The introduction of fluorine into drug molecules can significantly alter their physicochemical properties, such as lipophilicity, acidity, and metabolic stability, thereby influencing their biological activity. researchgate.net The position of the fluorine atom on the pyridine (B92270) ring and other substitutions on the ring are critical determinants of the pharmacological profile of this compound analogs.

The electronegativity of fluorine can decrease the basicity of the pyridine nitrogen, which can affect receptor binding and pharmacokinetic properties. researchgate.net Studies on fluorinated pyridines have shown that the position of the fluorine atom has a context-dependent impact on properties like lipophilicity (logD) and acid-base characteristics (pKa). researchgate.net For example, incorporating a strong electron-withdrawing fluorine atom can lead to a remarkable increase in activity in some systems. acs.org Conversely, introducing electron-donating groups may reduce activity. acs.org

The substitution pattern on the pyridine ring plays a significant role. In a series of benzofuro[2,3-b]pyridine (B12332454) derivatives, substitutions on the benzene (B151609) ring attached to the 4-position of the pyridine showed that electron-donating groups conferred better activity than an electron-withdrawing fluoro substituent in that specific context. acs.org This highlights the complex interplay between electronic effects and the specific biological target. The conjugation of fluorine atoms with the pyridine π-system can also stabilize the ring, potentially increasing chemical resistance and altering interactions with biological targets. nih.gov

| Structural Modification | Observed Effect on Biological Activity | Physicochemical Rationale | Reference |

|---|---|---|---|

| Fluorine substitution on pyridine ring | Can increase or decrease activity depending on position and target. | Alters lipophilicity, pKa, metabolic stability, and electronic distribution. | researchgate.netresearchgate.netacs.org |

| Electron-withdrawing groups (e.g., fluorine) | Can significantly enhance potency in certain scaffolds. | Modifies electron cloud distribution, potentially improving target interaction. | acs.org |

| Electron-donating groups | Can reduce activity compared to unsubstituted or electron-withdrawing group substituted analogs. | Alters electronic properties, which may be unfavorable for binding. | acs.org |

| Position of substitution on pyridine ring | Crucial for determining activity; effects can be inverse at different positions. | Influences the overall shape and electronic profile of the molecule, affecting receptor fit. | acs.org |

Role of Piperazine Ring Substituents in Modulating Efficacy and Selectivity

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to influence the physicochemical properties of a molecule and to position pharmacophoric groups for optimal interaction with biological targets. nih.gov In the context of this compound analogs, modifications to the piperazine ring, particularly at the N-4 position, are critical for modulating pharmacological efficacy and target selectivity.

Research into various series of piperazine-containing compounds demonstrates that the nature of the substituent on the piperazine nitrogen can dramatically alter biological activity. For instance, in a study of β-elemene piperazine derivatives, analogs containing a secondary amino moiety (where the N-4 position is unsubstituted or has a methyl group) were found to be more potent at inhibiting cell growth and inducing apoptosis compared to those with larger alkyl groups like ethyl or isopropyl at the N-4 position. nih.gov This suggests that the presence and nature of the substituent can directly impact the compound's ability to engage with its cellular targets. Specifically, compounds DX1, DX2, and DX5, which have a secondary amino group, were more active than DX3 and DX4. nih.gov

Similarly, investigations into dopamine D2 and D3 receptor ligands based on a piperazine scaffold showed that various N-substituents, such as substituted and unsubstituted benzene sulfonyl groups, produced a range of binding affinities and potencies. researchgate.net This highlights the role of the piperazine substituent in fine-tuning the interaction with specific receptor subtypes. The addition of heterocyclic rings, such as substituted indoles, to the piperazine nitrogen has also been shown to maintain high affinity and selectivity for the D3 receptor, indicating that the piperazine ring can accommodate bulky substituents to explore interactions with secondary binding pockets on the target protein. nih.gov In another example, a series of small molecules targeting inflammatory caspases revealed that varying the aryl substituent on the piperazine ring could produce potent, pan-selective inhibitors. epa.gov

Table 1: Effect of Piperazine Ring Substituents on Apoptotic Activity in β-Elemene Analogs Data sourced from studies on human leukemia cell lines.

| Compound | Piperazine N-4 Substituent | Relative Apoptotic Potency |

|---|---|---|

| DX1 (13-(3-methyl-1-piperazinyl)-β-elemene) | Hydrogen (on N-4, secondary amine) | More Potent nih.gov |

| DX2 (13-(cis-3,5-dimethyl-1-piperazinyl)-β-elemene) | Hydrogen (on N-4, secondary amine) | More Potent nih.gov |

| DX5 (13-piperazinyl-β-elemene) | Hydrogen (on N-4, secondary amine) | More Potent nih.gov |

| DX3 (13-(4-ethyl-1-piperazinyl)-β-elemene) | Ethyl | Less Potent nih.gov |

| DX4 (13-(4-isopropyl-1-piperazinyl)-β-elemene) | Isopropyl | Less Potent nih.gov |

Conformational Effects of the Methyl Linker on Ligand-Target Interactions

In an extended conformation, the two ring systems (in this case, fluoropyridine and the piperazine substituent) are positioned away from each other. In a folded conformation, they are situated in a cis position relative to each other. mdpi.com The specific conformation adopted can be influenced by intermolecular interactions, such as π-π stacking, which is often more prevalent in the folded state. mdpi.com The methyl linker allows for torsional rotation, enabling the molecule to present its key pharmacophoric features to the receptor in an optimal arrangement to maximize binding affinity.

Conformational analysis of other receptor antagonists has identified multiple distinct low-energy conformations based on the rotation around the linker. nih.gov The energetic stability of these different conformers can determine which shape the molecule is most likely to adopt when approaching its target. The interaction with the receptor may favor one specific conformation over others, and the ability of the methyl linker to allow the molecule to assume this "bioactive conformation" is a key determinant of its potency. Therefore, the flexibility imparted by the methyl linker is not just a passive feature but an active contributor to the ligand-target interaction, allowing the molecule to overcome potential steric hindrances and establish favorable contacts within the binding pocket.

Mechanistic Studies at the Molecular and Cellular Level

Ligand-Receptor Interaction Mapping

Understanding the specific interactions between a ligand and its receptor is fundamental to elucidating its mechanism of action. For piperazine-containing analogs, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. Docking simulations and structural studies reveal common binding motifs.

The nitrogen atoms of the piperazine ring are often key interaction points. nih.gov A protonated nitrogen atom can form a strong salt bridge with acidic residues, such as aspartic acid (Asp), in the receptor's binding pocket. nih.gov It can also participate in cation-π interactions with aromatic residues like tyrosine (Tyr) and phenylalanine (Phe). nih.gov In N-methyl-piperazine chalcones, docking simulations showed that the molecule could be stabilized by multiple hydrogen bonds and π-π interactions within the active site of the target enzyme. nih.gov

In the case of this compound analogs, the fluoropyridine ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid side chains. The fluorine atom itself can act as a weak hydrogen bond acceptor. The molecular electrostatic potential (MEP) distribution can further clarify binding propensity; regions of negative potential (electronegative), such as those near the pyridine nitrogen, are likely to interact with electropositive sites on the receptor, while electropositive regions on the ligand interact with electronegative pockets. mdpi.com Mapping these interactions helps to explain the observed activity and provides a rational basis for designing more potent and selective analogs.

Investigation of Intracellular Signaling Pathways Modulated by Analogs

Upon binding to their cellular targets, active analogs can trigger or inhibit specific intracellular signaling cascades that govern cell fate. Many piperazine-containing compounds have been shown to exert their effects by modulating key pathways involved in cell proliferation and survival, such as the Akt and Erk1/2 pathways. mdpi.com

The Akt signaling pathway is a critical regulator of cell survival, and its inhibition can sensitize cells to apoptosis. Some compounds can induce programmed cell death by interfering with this pathway, for example, through the PTEN/AKT/p53 signaling axis. mdpi.com Similarly, the Erk (MAPK) pathway is central to cell proliferation. While its activation is often linked to cell growth, its inhibition can reduce proliferation and, in some contexts, mediate apoptosis. mdpi.com

In studies of β-elemene piperazine derivatives, the induction of apoptosis was found to involve both the death receptor-mediated and the mitochondrial-mediated apoptotic pathways. nih.gov A key event was the activation of caspase-8, which was linked to a decrease in the levels of the cellular FLICE-inhibitory protein (c-FLIP), an important regulator of the death receptor pathway. nih.govnih.gov The activation of caspase-8 can also cleave Bid, a pro-apoptotic protein, which then translocates to the mitochondria to trigger the intrinsic apoptotic pathway. nih.gov These findings indicate that such analogs can modulate a network of interconnected signaling pathways to exert their cytotoxic effects.

Cell Cycle Analysis in Response to Active Analogs

A common mechanism for anticancer agents is the disruption of the normal cell cycle, leading to an arrest at specific checkpoints and preventing cell division. Flow cytometry analysis is typically used to assess the effects of a compound on cell cycle distribution.

Studies on various heterocyclic compounds with cytotoxic properties have shown that active analogs can induce a strong perturbation of the cell cycle, frequently causing cells to accumulate in the G2/M phase. mdpi.commdpi.com This G2/M arrest indicates that the compounds may interfere with the processes of DNA repair before mitosis or with the formation and function of the mitotic spindle. For example, certain 1,3,4-oxadiazole (B1194373) derivatives caused an almost total arrest of cancer cells in the G2/M phase after 18 hours of treatment. mdpi.com In another study, a benzofuran (B130515) derivative was also found to induce G2/M phase arrest in HepG2 cells, while in A549 cells, it caused arrest at both the S and G2/M phases. mdpi.com This suggests that the specific effects on the cell cycle can be cell-line dependent. Such a mitotic block is a primary mechanism by which these compounds inhibit cancer cell proliferation. mdpi.com

Apoptosis Induction Mechanisms

Inducing apoptosis, or programmed cell death, is a key therapeutic goal for many anticancer compounds. Analogs of this compound can trigger apoptosis through multiple, often interconnected, mechanisms.

A primary mechanism involves the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). nih.gov Increased intracellular ROS levels create oxidative stress, which can damage cellular components and lead to a decrease in the mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway. nih.gov The pro-oxidative activity of some compounds has been confirmed by measuring the oxidation of fluorescent probes within treated cells. mdpi.com

The induction of ROS can work in concert with the activation of the death receptor pathway. As mentioned, some piperazine derivatives decrease the levels of c-FLIP, leading to the activation of caspase-8. nih.govnih.gov This activated caspase-8 not only initiates a caspase cascade (including the executioner caspase-3) but also links to the mitochondrial pathway via Bid cleavage. nih.gov The pro-apoptotic activity of these compounds can be confirmed by observing late-stage apoptosis and necrosis using methods like Annexin V staining, which detects changes in the cell membrane that occur during apoptosis. mdpi.com

Table 2: Summary of Mechanistic Findings for Related Piperazine Analogs

| Mechanism | Key Finding | Relevant Pathway/Molecule | Reference |

|---|---|---|---|

| Signaling Pathway Modulation | Inhibition of Akt and Erk1/2 pathways. | PTEN/AKT/p53, MAPK | mdpi.com |

| Cell Cycle Arrest | Accumulation of cells in the G2/M phase. | Mitotic Checkpoint | mdpi.commdpi.com |

| Apoptosis Induction | Generation of Reactive Oxygen Species (ROS). | H₂O₂, Mitochondrial Membrane Potential | nih.govmdpi.com |

| Apoptosis Induction | Downregulation of c-FLIP and activation of caspases. | Death Receptor Pathway, Caspase-8, Caspase-3 | nih.govnih.gov |

In Vivo Efficacy in Preclinical Animal Models (Excluding Clinical Outcomes)

The in vivo efficacy of analogs of this compound has been evaluated in various preclinical animal models, reflecting the therapeutic areas where their biological targets are considered relevant. These investigations are crucial for understanding the potential therapeutic utility of this class of compounds before any consideration for human trials. The primary areas of investigation have been in neurodegenerative disorders and oncology, with studies designed to assess both the amelioration of disease-specific pathologies and the engagement of the intended molecular targets in a living system.

Disease Models Relevant to Identified Biological Targets (e.g., neurodegenerative, infectious, oncological models)

Preclinical assessments of fluoropyridinylmethyl-piperazine analogs have been conducted in animal models that recapitulate key aspects of human diseases. The choice of model is intrinsically linked to the biological target of the specific analog being investigated.

In the context of neurodegenerative diseases , particularly Alzheimer's disease, transgenic mouse models are frequently employed. These models are genetically engineered to overexpress proteins implicated in the disease's pathology, such as amyloid precursor protein (APP) and presenilin 1 (PS1), leading to the formation of amyloid plaques, a hallmark of Alzheimer's. N,N'-disubstituted piperazine analogs, which share a core structural motif with this compound, have been tested in such models. For instance, studies have utilized APPxPS1 transgenic mice to evaluate the ability of these compounds to mitigate amyloid pathology and associated cognitive deficits. nih.govgoogle.com The findings from these studies indicate that certain piperazine derivatives can effectively reduce the amyloid burden in the brains of these animals. nih.govgoogle.com

In the field of oncology , xenograft models are the standard for evaluating the in vivo antitumor activity of novel chemical entities. These models involve the implantation of human cancer cells into immunocompromised mice, allowing for the growth of tumors that can be monitored and measured. Analogs of this compound, specifically vindoline-piperazine conjugates, have been assessed for their efficacy in various xenograft models. google.com These studies have encompassed a range of cancer types, including but not limited to, breast cancer, non-small cell lung cancer, and colon cancer. google.com The primary outcome in these models is the inhibition of tumor growth, providing a direct measure of the compound's potential as an anticancer agent.

The table below summarizes the types of preclinical animal models used for evaluating the in vivo efficacy of structurally related piperazine analogs.

| Disease Area | Animal Model | Pathological Feature Investigated |

| Neurodegenerative | APPxPS1 Transgenic Mice | Amyloid Plaque Deposition, Tau Pathology |

| Oncology | Human Tumor Xenograft Mice | Tumor Growth Inhibition |

Pharmacodynamic Endpoints in Animal Studies

Pharmacodynamic endpoints in animal studies are essential for demonstrating that a compound is interacting with its intended biological target and eliciting a measurable physiological response. These endpoints serve as a bridge between the compound's mechanism of action and its observed efficacy.

For analogs investigated in neurodegenerative disease models , a key pharmacodynamic endpoint is the modulation of brain biochemistry. Following treatment with N,N'-disubstituted piperazine analogs, the levels of amyloid-beta (Aβ) peptides in the brain are often measured. nih.gov A significant reduction in the concentration of soluble and insoluble Aβ species is a strong indicator of target engagement and therapeutic potential. nih.gov Furthermore, the impact on tau pathology, another critical component of Alzheimer's disease, is also assessed by measuring the levels of phosphorylated tau protein. nih.gov Cognitive function is another crucial pharmacodynamic endpoint, which is evaluated using behavioral tests such as the Morris water maze to assess learning and memory. google.com

In oncological studies involving fluoropyridinylmethyl-piperazine analogs, pharmacodynamic endpoints are focused on the molecular changes within the tumor tissue. A primary endpoint is the inhibition of the target kinase or protein, which can be assessed by measuring the phosphorylation status of downstream signaling molecules. For instance, if the compound targets a specific receptor tyrosine kinase, a reduction in the phosphorylation of that receptor and its substrates within the tumor would be a direct measure of target engagement. Another important pharmacodynamic marker is the induction of apoptosis (programmed cell death) in tumor cells, which can be quantified by techniques such as TUNEL staining of tumor sections. The anti-proliferative effects can be monitored by measuring the expression of markers like Ki-67.

The following interactive data table outlines the key pharmacodynamic endpoints for piperazine analogs in different preclinical models.

| Disease Area | Pharmacodynamic Endpoint | Method of Measurement |

| Neurodegenerative | Reduction of Brain Amyloid-Beta (Aβ) Levels | ELISA, Immunohistochemistry |

| Neurodegenerative | Reduction of Phosphorylated Tau Levels | Western Blot, Immunohistochemistry |

| Neurodegenerative | Improvement in Cognitive Function | Behavioral Tests (e.g., Morris Water Maze) |

| Oncology | Inhibition of Target Kinase Phosphorylation | Western Blot, Immunohistochemistry of Tumor Tissue |

| Oncology | Induction of Apoptosis in Tumor Cells | TUNEL Assay, Caspase Activity Assays |

| Oncology | Inhibition of Tumor Cell Proliferation | Ki-67 Staining |

These in vivo studies, encompassing both disease model efficacy and pharmacodynamic assessments, are fundamental to the preclinical pharmacological investigation of this compound analogs, providing the necessary evidence to support their further development.

Computational and Theoretical Studies

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "1-((3-Fluoropyridin-4-yl)methyl)piperazine," docking simulations are employed to predict its binding mode within the active site of a biological target, such as a receptor or enzyme.

The process involves preparing the three-dimensional structure of the ligand ("this compound") and the target protein. The ligand's structure can be generated and optimized using computational chemistry software. The protein's structure is often obtained from crystallographic data. Docking algorithms then explore various possible binding poses of the ligand in the protein's active site, scoring them based on factors like intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For instance, in studies of similar piperazine (B1678402) derivatives, molecular docking has been used to elucidate binding interactions with targets like the androgen receptor and urease. nih.govnih.gov These studies revealed that specific substitutions on the piperazine or associated aromatic rings significantly influence the binding affinity and selectivity. For "this compound," docking could reveal key interactions involving the fluorine atom on the pyridine (B92270) ring or the nitrogen atoms of the piperazine moiety, guiding the design of more potent analogs. nih.govnih.gov

Table 1: Illustrative Molecular Docking Results for a Piperazine Analog with a Target Protein This table is for illustrative purposes and does not represent actual data for this compound.

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | GLU:208, ASP:270 |

| Pi-Pi Stacking Interactions | TRP:132 |

| Hydrophobic Interactions | LEU:134, VAL:152 |

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-target complex and to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements and interactions.

For the "this compound"-protein complex, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The resulting trajectory provides information on the stability of the binding pose, the flexibility of the ligand and protein, and the network of interactions that stabilize the complex. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates structural stability, and the root-mean-square fluctuation (RMSF) of individual residues, which reveals flexible regions of the protein.

In studies of other piperazine-containing compounds, MD simulations have been instrumental in confirming the stability of docked poses and in identifying key residues that are crucial for maintaining the binding interaction. chemscene.com For "this compound," MD simulations could provide insights into the conformational changes that occur upon binding and the role of water molecules in mediating ligand-protein interactions. chemscene.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

To develop a QSAR model for a series of analogs of "this compound," a dataset of compounds with their experimentally determined biological activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.

For piperazine derivatives, QSAR models have been successfully developed to predict activities such as antidepressant and anti-proliferative effects. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

A significant outcome of QSAR studies is the identification of the key physicochemical descriptors that influence the biological activity. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Table 2: Examples of Physicochemical Descriptors Used in QSAR Studies

| Descriptor | Description |

|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule, related to drug transport properties. |

| Number of Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms. |

| Number of Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms with lone pairs of electrons. |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. DFT calculations can provide detailed information about the electronic properties and reactivity of "this compound."

By performing DFT calculations, one can determine various molecular properties, such as the energies of the HOMO and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive. researchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structures of known active compounds or from the ligand-binding site of a target protein.

For "this compound" and its analogs, a pharmacophore model could be developed that includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This model can then be used as a 3D query to search large chemical databases in a process called virtual screening. Virtual screening aims to identify novel compounds that match the pharmacophore model and are therefore likely to be active. This approach can significantly accelerate the discovery of new lead compounds with desired biological activities.

Role of 1 3 Fluoropyridin 4 Yl Methyl Piperazine As a Chemical Probe or Scaffold in Drug Discovery

Lead Identification and Optimization

In drug discovery, a "lead" compound is a molecule that shows promising biological activity and serves as the foundation for further chemical modification to enhance its therapeutic properties. The 1-((3-fluoropyridin-4-yl)methyl)piperazine framework is frequently employed as a core structure in the lead identification and optimization process. nih.gov

The process typically begins by identifying this scaffold in initial high-throughput screens or through rational design based on a biological target's structure. Once a lead compound containing this core is identified, medicinal chemists systematically modify its structure to improve potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Key optimization strategies involving this scaffold include:

Substitution on the Piperazine (B1678402) Ring: The secondary amine of the piperazine ring is a convenient point for chemical modification. Adding various substituents can alter the molecule's size, shape, and basicity, allowing it to form new interactions with the target protein and improve its pharmacokinetic profile. For example, in the development of kinase inhibitors, modifying the piperazine substituent was shown to be beneficial in reducing off-target effects like hERG inhibition and improving metabolic stability in human liver microsomes. nih.gov

Modification of the Fluoropyridine Ring: While the 3-fluoropyridine (B146971) ring is often integral to target binding, further substitutions on other positions of the ring can be explored to fine-tune electronic properties and block potential sites of metabolism.

Introduction of Chiral Centers: Introducing stereochemistry, for instance by using a substituted piperazine like (S)-3-methylpiperazine, can lead to more specific interactions with the target, often resulting in increased potency and selectivity. nih.gov

The goal of this iterative process is to develop a preclinical candidate with an optimal balance of efficacy and drug-like properties.

Table 1: Example Lead Optimization Strategies for the this compound Scaffold

| Modification Site | Example Modification | Potential Impact |

| Piperazine N-4 Position | Addition of an aryl group | Enhance potency via new binding interactions (e.g., π-stacking) |

| Piperazine N-4 Position | Addition of a basic amine | Improve aqueous solubility and cell permeability |

| Piperazine N-4 Position | Addition of a bulky alkyl group | Increase selectivity by preventing binding to related off-targets |

| Pyridine (B92270) Ring | Addition of a methoxy (B1213986) group | Block potential metabolic sites; alter electronic properties |

Development of Tool Compounds for Target Validation

Target validation is a critical step in drug discovery that confirms the relevance of a biological target (such as an enzyme or receptor) to a specific disease. Chemical probes, or "tool compounds," are indispensable for this process. An ideal tool compound is a potent, selective, and cell-permeable molecule that can modulate its target's function in a controlled manner, allowing researchers to study the biological consequences.

The this compound scaffold is well-suited for generating such tool compounds. Its chemical tractability allows for the rapid synthesis of a library of analogs that can be screened to identify molecules with high affinity and specificity for a target of interest.

Exploration of Bioisosteric Replacements for Fluoropyridine or Piperazine Moieties

Fluoropyridine Moiety: The fluorine atom on the pyridine ring significantly influences the molecule's properties. It can increase binding affinity by forming favorable interactions with the target, block metabolic oxidation at that position, and lower the pKa of the pyridine nitrogen, which can affect solubility and off-target activities. nih.gov However, in some cases, it may be desirable to replace the entire fluoropyridine ring to explore new chemical space or improve properties.

Potential bioisosteres for the fluoropyridine ring include:

Other Halogenated Pyridines: Replacing fluorine with chlorine or bromine to modulate lipophilicity and steric bulk.

Other Heteroaromatic Rings: Using pyrimidines, pyrazines, or imidazoles to alter hydrogen bonding patterns and dipole moments.

Saturated Bicyclic Scaffolds: Employing conformationally rigid structures like bicyclo[2.1.1]hexane to mimic the geometry of a substituted aromatic ring while improving solubility and decreasing lipophilicity. chem-space.com

Piperazine Moiety: The piperazine ring is present in over 100 FDA-approved drugs, valued for its ability to act as a basic center that enhances solubility and as a versatile linker. enamine.netenamine.net However, its basicity can sometimes lead to off-target effects (e.g., hERG channel inhibition) or rapid metabolism. Therefore, replacing the piperazine ring with a suitable bioisostere is a common optimization strategy. cambridgemedchemconsulting.comblumberginstitute.org

Table 2: Common Bioisosteric Replacements for the Piperazine Ring

| Bioisostere | Key Features and Advantages |

| Homopiperazine | Seven-membered ring; offers different conformational flexibility and vector positioning for substituents. researchgate.net |

| Diazabicyclo[3.2.1]octane | Rigid bicyclic structure; provides conformational constraint, potentially increasing selectivity and reducing off-target binding. researchgate.net |

| Spirodiamines | Spirocyclic structure; can improve aqueous solubility and reduce cytotoxicity compared to the parent piperazine. enamine.net |

| Substituted Pyrrolidines | Five-membered ring; offers a different geometric presentation of substituents and can modulate basicity. researchgate.net |

| Azaspiro[3.3]heptanes | Spirocyclic system; often leads to a significant lowering of lipophilicity (logD) compared to piperazine. researchgate.net |

The selection of an appropriate bioisostere is context-dependent and aims to create a new, patentable molecule with an improved profile of potency, selectivity, and pharmacokinetics. spirochem.comchem-space.com

Intellectual Property and Patent Landscape Analysis in Research Contexts

The intellectual property (IP) landscape provides critical insights into the therapeutic areas and novel chemical matter being explored by pharmaceutical companies and research institutions. An analysis of patents related to the this compound scaffold reveals its importance in the pursuit of new medicines.

Patents frequently claim not a single compound but a genus of related structures, defined by a core scaffold and a range of possible substituents at various positions. This scaffold is a common feature in patents for compounds targeting a wide array of diseases, reflecting its versatility. researchgate.net

Key therapeutic areas where this scaffold appears in the patent literature include:

Oncology: Many patents describe derivatives as inhibitors of protein kinases, such as c-KIT, RET, or epidermal growth factor receptor (EGFR), which are implicated in various cancers like gastrointestinal stromal tumors (GIST) and non-small cell lung cancer (NSCLC). researchgate.netgoogle.comgoogle.com

Central Nervous System (CNS) Disorders: The piperazine moiety is a classic structural element in CNS-active compounds, and derivatives of this scaffold have been patented for conditions like depression and psychosis. blumberginstitute.orgresearchgate.net

Inflammatory and Metabolic Diseases: Patents also cover the use of these compounds as modulators of targets involved in inflammation and metabolic disorders. researchgate.net

A patent landscape analysis helps researchers identify areas of intense competition, opportunities for innovation (i.e., "white space"), and potential for freedom-to-operate. The frequent appearance of the this compound core underscores its established value and continued relevance as a privileged scaffold in drug discovery. researchgate.net

Future Research Directions and Translational Perspectives Pre Clinical

Design of Novel Analogs with Improved Specificity and Potency

The development of novel analogs based on the 1-((3-Fluoropyridin-4-yl)methyl)piperazine scaffold is a primary direction for future research. Structure-activity relationship (SAR) studies are crucial for optimizing the compound's properties by systematically modifying its core components. Key strategies include:

Substitution on the Piperazine (B1678402) Ring: The piperazine moiety is a common feature in many bioactive compounds and serves as an excellent point for modification. Introducing different substituents on the second nitrogen atom of the piperazine ring can significantly influence the compound's binding affinity and selectivity for various biological targets. For instance, studies on pyridyl-piperazinyl-piperidine derivatives have shown that substitution at the 2'-position of the piperazine ring has a pronounced effect on receptor affinity. nih.gov

Modification of the Pyridine (B92270) Ring: Altering the substitution pattern on the pyridine ring can fine-tune the electronic and steric properties of the molecule. The fluorine atom at the 3-position is a key feature, but exploring other substitutions or adding further functional groups could enhance potency or modulate pharmacokinetic properties.

Linker Modification: The methylene (B1212753) linker connecting the pyridine and piperazine rings can be altered in length or rigidity. This can change the spatial orientation of the two key pharmacophoric groups, potentially leading to improved interaction with target proteins.

An example from related research on inhibitors for human Equilibrative Nucleoside Transporters (ENTs) demonstrated that the presence of a halogen substitute in a fluorophenyl moiety next to a piperazine ring was essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org Such findings underscore the importance of systematic analog design to achieve desired biological activity.

Table 1: Potential Modifications for Analog Design

| Molecular Component | Modification Strategy | Desired Outcome |

|---|---|---|

| Piperazine Ring | Introduction of various alkyl, aryl, or heterocyclic groups at the N4 position. | Enhanced binding affinity, improved selectivity, altered pharmacokinetic profile. |

| Pyridine Ring | Addition or substitution of functional groups (e.g., cyano, methoxy). | Modulated electronic properties, increased target-specific interactions. nih.gov |

Exploration of Multi-target Activity for Complex Diseases

Complex diseases such as neurodegenerative disorders, cancer, and metabolic syndromes often involve multiple biological pathways. researchgate.net The development of multi-target drugs, which can modulate several targets simultaneously, is a promising therapeutic strategy. researchgate.net The this compound scaffold is well-suited for this approach.

Derivatives of similar scaffolds have shown activity at multiple receptor types. For example, certain arylpiperazine compounds have been designed as multi-target agents for Parkinson's disease by acting as partial agonists for dopamine (B1211576) D2/D3 receptors and agonists for serotonin (B10506) 5-HT1A receptors. This multi-target approach may offer enhanced therapeutic benefits and reduce side effects compared to single-target agents.

Future research could focus on screening this compound and its analogs against a panel of receptors and enzymes implicated in complex diseases. This could uncover novel multi-target profiles, leading to the development of innovative treatments for conditions like Alzheimer's disease or certain types of cancer where targeting multiple pathways is beneficial.

Investigation into Novel Therapeutic Areas

The structural motifs present in this compound are found in compounds investigated for a wide range of diseases, suggesting that this scaffold could be explored for new therapeutic applications.

Central Nervous System (CNS) Disorders: The piperazine moiety is a well-known "CNS-philic" scaffold. Related compounds, such as N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, have been developed as highly selective ligands for the dopamine D4 receptor, which is a target for schizophrenia. nih.gov This suggests the potential of the fluoropyridinylmethylpiperazine core for developing novel antipsychotics, antidepressants, or treatments for other neuropsychiatric conditions.

Inflammatory Diseases: Chemokine receptors like CXCR3 are involved in inflammatory responses. Pyridyl-piperazinyl derivatives have been explored as potent CXCR3 antagonists, indicating a potential role for this class of compounds in treating autoimmune and inflammatory diseases. nih.gov

Oncology: The piperazine scaffold is present in numerous kinase inhibitors used in cancer therapy. For example, derivatives have been synthesized as inhibitors of EML4-ALK, a fusion protein found in a subset of non-small-cell lung cancers. nii.ac.jp Screening analogs of this compound against various cancer-related kinases could identify new anticancer agents.

Infectious Diseases: The emergence of drug resistance necessitates the discovery of new antimicrobial agents. nih.gov Heterocyclic scaffolds, including those containing pyridine and piperazine, are a fertile ground for the development of novel antibiotics and antifungals. nih.gov

Advancements in Synthetic Methodologies for Related Scaffolds

Efficient and versatile synthetic routes are essential for exploring the chemical space around the this compound core. Future research in synthetic chemistry could focus on developing more streamlined and modular approaches to generate libraries of analogs for biological screening.

Key synthetic strategies often involve the coupling of a pyridine-containing fragment with a piperazine derivative. Common methods include:

Reductive Amination: This is a widely used method where a pyridine-4-carboxaldehyde derivative is reacted with piperazine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). nii.ac.jp

Nucleophilic Substitution: A halomethylpyridine, such as 4-(chloromethyl)-3-fluoropyridine, can be reacted with piperazine in a nucleophilic substitution reaction to form the desired product.

Advancements could focus on solid-phase synthesis to accelerate the creation of compound libraries or the use of flow chemistry for safer and more scalable production. Furthermore, developing novel catalytic methods for C-N bond formation could provide more efficient access to a wider range of structurally diverse analogs.

Application in Chemical Biology as Probes for Biological Systems

Beyond direct therapeutic applications, derivatives of this compound can be developed into valuable chemical probes to study biological systems. These tools are essential for target validation and understanding disease mechanisms.

Positron Emission Tomography (PET) Ligands: The incorporation of a fluorine atom makes this scaffold an ideal candidate for developing PET radioligands by using the positron-emitting isotope Fluorine-18. PET imaging allows for the non-invasive visualization and quantification of drug targets in the living brain. For example, 1-(4-[¹⁸F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine has been developed as a radioligand for imaging σ₁ receptors. nih.gov A radiolabeled version of this compound or a close analog could be used to study the distribution and density of its target receptor in health and disease.

Fluorescent Probes: By attaching a fluorescent dye to the piperazine nitrogen, novel fluorescent probes can be created. nih.govnih.gov These probes are powerful tools for studying receptor pharmacology, localization, and trafficking in living cells using techniques like fluorescence microscopy and flow cytometry. nih.gov They can be used to visualize receptor distribution on the cell surface and monitor processes like internalization upon ligand binding. nih.gov

The development of such probes would provide invaluable insights into the biological roles of the targets modulated by this chemical scaffold, thereby accelerating drug discovery efforts.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(4-[¹⁸F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine |

| 4-(chloromethyl)-3-fluoropyridine |

| N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-((3-Fluoropyridin-4-yl)methyl)piperazine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Alkylation : Reacting 3-fluoropyridine-4-methanol with piperazine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the methyl-piperazine linkage.

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce triazole moieties (e.g., using CuSO₄·5H₂O and sodium ascorbate in H₂O/DCM) .

- Acylation : Benzoyl chloride derivatives react with piperazine intermediates in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base .

Table 1 : Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C | 40-60% | General |

| Click Chemistry | CuSO₄, sodium ascorbate, RT | 50-70% | |

| Acylation | DIPEA, DCM, RT | 50-80% |

Q. How is the compound characterized post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry of the fluoropyridine and piperazine linkage (e.g., δ 3.4–3.8 ppm for CH₂ groups in piperazine) .

- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 238.3 for analogous derivatives) .

- Elemental Analysis : Validate C, H, N, F content (deviation <0.4% from theoretical values) .

Q. What preliminary biological assays are used to evaluate its activity?

- Methodological Answer :

- Anticancer Screening : MTT assays against cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .

- Enzyme Inhibition : Kinase inhibition assays (e.g., tyrosine kinases) using ADP-Glo™ kits .

- Antimicrobial Testing : Broth microdilution against S. aureus and E. coli (MIC values) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

- Methodological Answer :

- Solvent Optimization : Replace DCM with THF or EtOAc for safer large-scale reactions .

- Catalyst Loading : Reduce CuSO₄ from 0.3 equiv. to 0.1 equiv. with microwave-assisted heating (30% yield improvement) .

- Workflow : Use continuous-flow systems for azide-alkyne reactions to enhance reproducibility .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., fluorobenzyl vs. nitropyridyl groups) on target binding .

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify binding pose discrepancies .

Q. What strategies improve target selectivity in derivatives?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the fluoropyridine ring with chloropyridine or benzodioxane groups to modulate lipophilicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance tissue penetration .

- Fragment-Based Screening : Use SPR or Cryo-EM to identify critical binding motifs in kinase domains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.